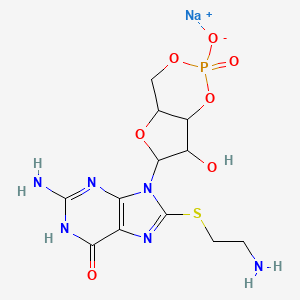
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitrobenzyl and a tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene ring with an appropriate amine, such as p-toluidine, under conditions that promote amide bond formation.
Substitution with Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the carboxamide reacts with a nitrobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N-(4-Nitrobenzyl)-N-(phenyl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(4-Nitrobenzyl)-N-(p-tolyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide is unique due to the presence of both nitrobenzyl and tolyl groups attached to the thiophene ring
特性
分子式 |
C19H16N2O3S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-14-4-8-16(9-5-14)20(19(22)18-3-2-12-25-18)13-15-6-10-17(11-7-15)21(23)24/h2-12H,13H2,1H3 |
InChIキー |
RNPOZLFMSWMXER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)

![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)
